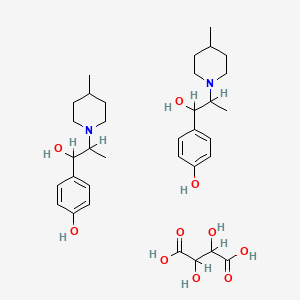
1-(p-Hydroxyphenyl)-2-(4-methylpiperidino)propan-1-ol tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(p-Hydroxyphenyl)-2-(4-methylpiperidino)propan-1-ol tartrate is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a hydroxyphenyl group, a methylpiperidino group, and a propanol backbone, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-Hydroxyphenyl)-2-(4-methylpiperidino)propan-1-ol tartrate typically involves the following steps:
Formation of the Hydroxyphenyl Intermediate: The initial step involves the preparation of the hydroxyphenyl intermediate through a reaction between phenol and an appropriate halogenated compound under basic conditions.
Introduction of the Methylpiperidino Group: The hydroxyphenyl intermediate is then reacted with 4-methylpiperidine in the presence of a suitable catalyst to introduce the methylpiperidino group.
Formation of the Propanol Backbone: The final step involves the addition of a propanol group to the intermediate compound, typically through a nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
1-(p-Hydroxyphenyl)-2-(4-methylpiperidino)propan-1-ol tartrate undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(p-Hydroxyphenyl)-2-(4-methylpiperidino)propan-1-ol tartrate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(p-Hydroxyphenyl)-2-(4-methylpiperidino)propan-1-ol tartrate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
- 1-(p-Hydroxyphenyl)-2-(4-ethylpiperidino)propan-1-ol tartrate
- 1-(p-Hydroxyphenyl)-2-(4-methylpiperidino)butan-1-ol tartrate
- 1-(p-Hydroxyphenyl)-2-(4-methylpiperidino)propan-2-ol tartrate
Uniqueness
1-(p-Hydroxyphenyl)-2-(4-methylpiperidino)propan-1-ol tartrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Properties
CAS No. |
23210-53-9 |
|---|---|
Molecular Formula |
C34H52N2O10 |
Molecular Weight |
648.8 g/mol |
IUPAC Name |
2,3-dihydroxybutanedioic acid;4-[1-hydroxy-2-(4-methylpiperidin-1-yl)propyl]phenol |
InChI |
InChI=1S/2C15H23NO2.C4H6O6/c2*1-11-7-9-16(10-8-11)12(2)15(18)13-3-5-14(17)6-4-13;5-1(3(7)8)2(6)4(9)10/h2*3-6,11-12,15,17-18H,7-10H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10) |
InChI Key |
NSMCKXQPSXGWQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(C)C(C2=CC=C(C=C2)O)O.CC1CCN(CC1)C(C)C(C2=CC=C(C=C2)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















